
Ciprostene calcium
概要
説明
- 水への溶解度は低いですが、有機溶媒には溶解度が高くなります。
- 機能的には、ホルモンと同様に作用し、体内の特定の代謝および生化学プロセスを調節できます .
シプロステンカルシウム: はプロスタサイクリンアナログです。白色から淡黄色の結晶性固体であり、粉末状であることが多くあります。
準備方法
- 残念ながら、シプロステンカルシウムの具体的な合成経路や反応条件は、入手可能な資料では広く記載されていません。 通常、化学合成によって製造されます。
- 工業的な製造方法は、既存のプロスタサイクリンアナログの改変または新規なアプローチを含む場合があります。
化学反応の分析
- シプロステンカルシウムは、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
- これらの反応で使用される一般的な試薬や条件は、入手可能な情報では明示的に記載されていません。
- これらの反応から生成される主な生成物は、特定の反応の種類と出発物質によって異なります。
科学研究への応用
- シプロステンカルシウムは、いくつかの分野で応用されています:
心臓血管研究: 末梢血管疾患への影響について研究されています。
医学: その潜在的な治療的用途には、虚血性心疾患や末梢動脈閉塞性疾患が含まれます.
生物学と化学: 研究者は、生物系との相互作用や細胞経路への影響を調査しています。
科学的研究の応用
- Ciprostene calcium has applications in several fields:
Cardiovascular Research: It is studied for its effects on peripheral vascular diseases.
Biology and Chemistry: Researchers explore its interactions with biological systems and its impact on cellular pathways.
作用機序
- シプロステンカルシウムは、プロスタサイクリン関連の経路を通じてその効果を発揮します。
- 血小板凝集や血管機能に関与する分子標的に作用する可能性があります。
- 詳細なメカニズムについては、さらなる調査が必要です。
類似化合物との比較
- 残念ながら、入手可能な資料では、具体的な類似化合物が明示的にリストされていません。
- その独自性を強調するには、他のプロスタサイクリンアナログや関連する分子と比較する必要があります。
生物活性
Ciprostene calcium, a synthetic analogue of prostacyclin (PGI2), has garnered attention due to its significant biological activities, particularly in cardiovascular and anti-aggregatory contexts. This article discusses its biological activity, mechanisms of action, clinical implications, and relevant case studies.
Overview of this compound
This compound (CAS 81703-55-1) exhibits biological properties similar to those of prostacyclin but is noted to be approximately 30-fold less potent . It has been primarily studied for its effects on vascular smooth muscle and platelet aggregation, making it a compound of interest in treating conditions like myocardial ischemia and peripheral arterial occlusive disease .
This compound functions through several key mechanisms:
- Vasodilation : It induces hypotension by promoting vasodilation in vascular smooth muscle. This effect is mediated through the elevation of cyclic AMP (cAMP) levels within cells, which leads to relaxation of smooth muscle tissues .
- Inhibition of Platelet Aggregation : this compound effectively inhibits platelet aggregation, a critical factor in preventing thrombosis. Its mechanism involves the modulation of thromboxane A2 and prostacyclin receptors that exhibit opposing effects on smooth muscle cell hypertrophy .
- MAP Kinase Pathway Modulation : Studies indicate that this compound can inhibit the Shc/GRB2 complex formation and MAP kinase activity, which may contribute to its ability to limit restenosis injury following vascular interventions .
Biological Activity Data
The following table summarizes the biological activities and effects observed with this compound:
Clinical Implications
This compound is currently under investigation for several clinical applications:
- Myocardial Ischemia : In Phase 3 clinical trials, it is being evaluated for its efficacy in treating myocardial ischemia, focusing on its ability to improve blood flow and reduce ischemic damage .
- Peripheral Arterial Occlusive Disease : Similar trials are ongoing for patients suffering from peripheral arterial diseases, where improving blood circulation is critical .
Case Studies
A notable case study demonstrated the effectiveness of this compound in a clinical setting. In a study involving patients with severe coronary artery disease, administration of ciprostene resulted in significant improvements in exercise tolerance and reductions in angina episodes compared to placebo controls. The study highlighted the compound's potential as a therapeutic agent in managing ischemic heart conditions .
Research Findings
Recent research has provided insights into the signaling pathways affected by this compound:
- Inhibition of U-46619-induced Hypertrophy : In vitro studies showed that ciprostene treatment attenuated cellular hypertrophy induced by U-46619, suggesting a protective role against vascular remodeling .
- Enhanced cAMP Levels : The compound was found to elevate cellular cAMP levels significantly, leading to relaxation of vascular smooth muscle and contributing to its hypotensive effects .
特性
IUPAC Name |
calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMVDAFPIEZAJ-BMKVUGPNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70CaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81703-55-1 | |
Record name | Ciprostene calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIPROSTENE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ciprostene calcium exert its effects on the body?
A1: this compound is a stable analogue of epoprostenol, also known as prostacyclin (PGI2). [] It functions as a prostacyclin receptor agonist, meaning it binds to and activates these receptors. [] This activation leads to a rise in intracellular cyclic AMP (cAMP) levels. [, ] Increased cAMP levels have various downstream effects, including inhibition of platelet aggregation and relaxation of vascular smooth muscle cells. [, ] One study demonstrated that this compound effectively inhibited ADP-induced platelet aggregation and significantly elevated platelet cAMP levels in healthy volunteers. []
Q2: What are the potential therapeutic applications of this compound based on its mechanism of action?
A2: Research suggests that this compound, due to its ability to inhibit platelet aggregation and potentially modulate vascular tone, could be beneficial in treating thrombotic disorders. [] Preclinical studies have explored its potential in spinal cord injury, where it, in combination with a thromboxane A2 synthetase inhibitor, showed promise in maintaining spinal cord blood flow after traumatic injury. []
Q3: Are there any known interactions between this compound and other signaling pathways?
A3: Research indicates that this compound can oppose the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [] Specifically, this compound was found to attenuate thromboxane A2-induced smooth muscle cell hypertrophy and inhibit the associated activation of mitogen-activated protein kinases (MAPKs) by preventing the formation of Shc/GRB2 complexes. [] This suggests a potential interplay between prostacyclin and thromboxane A2 signaling pathways.
Q4: How is this compound quantified in biological samples?
A4: A sensitive assay has been developed to measure this compound concentrations in human plasma using high-performance liquid chromatography (HPLC). [] This method involves solid-phase extraction of this compound and an internal standard from plasma. After derivatization, the final extract is separated by reversed-phase HPLC and detected fluorometrically. This assay demonstrates good extraction efficiency and linearity over a clinically relevant concentration range. []
Q5: What are the limitations and future directions for this compound research?
A5: While research suggests potential therapeutic benefits of this compound, further investigation is needed to determine its efficacy and safety in humans with thrombotic disorders. [] The ultimate sensitivity of current analytical methods is limited by interfering peaks from the biological matrix, necessitating further refinement. [] Additionally, research exploring the long-term effects, optimal dosing strategies, and potential drug interactions of this compound is warranted. Investigating its interplay with other signaling pathways and its role in specific disease models could unveil further therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。